4-Methoxy-2-(4-methylpiperazin-1-yl)pyrimidine
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Overview
Description
4-Methoxy-2-(4-methylpiperazin-1-yl)pyrimidine is a chemical compound with the molecular formula C10H16N4O and a molecular weight of 208.26 g/mol It is characterized by the presence of a methoxy group at the 4-position of the pyrimidine ring and a methylpiperazine group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-(4-methylpiperazin-1-yl)pyrimidine typically involves the reaction of 4-methoxypyrimidine with 4-methylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. The use of advanced purification techniques, such as recrystallization or chromatography, ensures that the final product meets the required specifications for use in various applications .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-(4-methylpiperazin-1-yl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The pyrimidine ring can be reduced under specific conditions to form a dihydropyrimidine derivative.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group may yield 4-formyl-2-(4-methylpiperazin-1-yl)pyrimidine, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
4-Methoxy-2-(4-methylpiperazin-1-yl)pyrimidine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Methoxy-2-(4-methylpiperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methylpiperazine groups play a crucial role in determining the compound’s binding affinity and specificity. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-Methoxy-2-(4-methylpiperazin-1-yl)pyrimidine include:
- 4-Methoxy-2-(4-methylpiperazin-1-yl)aniline
- 4-Methoxy-2-(4-methylpiperazin-1-yl)benzene
- 4-Methoxy-2-(4-methylpiperazin-1-yl)quinoline
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the pyrimidine ring with the methoxy and methylpiperazine groups. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-methoxy-2-(4-methylpiperazin-1-yl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-13-5-7-14(8-6-13)10-11-4-3-9(12-10)15-2/h3-4H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQZSWRCRDJWHBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=CC(=N2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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